IC-87114

Catalog No.
S548524
CAS No.
371242-69-2
M.F
C22H19N7O
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IC-87114

CAS Number

371242-69-2

Product Name

IC-87114

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

IC 87114, IC-87114, IC87114

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

The exact mass of the compound 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one is 397.16511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IC-87114 (CAS: 371242-69-2) is a cell-permeable, quinazolinone purine-based small molecule that serves as the foundational benchmark inhibitor for the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit (p110δ). For procurement professionals and assay developers, IC-87114 is prioritized over broad-spectrum kinase inhibitors due to its highly calibrated selectivity profile, demonstrating an IC50 of 0.5 μM for PI3Kδ while maintaining >50-fold to >100-fold selectivity over other class I PI3K isoforms . This precise target engagement makes it an indispensable reference material for dissecting isoform-specific immune signaling, leukocyte chemotaxis, and B-cell receptor activation without the confounding cellular toxicity associated with pan-PI3K suppression .

Substituting IC-87114 with generic pan-PI3K inhibitors, such as LY294002 or Wortmannin, critically compromises assay integrity and experimental reproducibility. Pan-inhibitors block all class I PI3K isoforms (α, β, γ, and δ) with near-equal potency (e.g., LY294002 IC50 values of 0.5 μM, 0.97 μM, and 0.57 μM for α, β, and δ, respectively), leading to widespread pathway suppression and generalized cytotoxicity . Furthermore, LY294002 exhibits severe off-target effects, including the inhibition of DNA-PK and CK2, which trigger confounding apoptotic and DNA-repair phenotypes . Procuring IC-87114 ensures a clean >58-fold selectivity window for the δ isoform, guaranteeing that phenotypic readouts in whole-cell or in vivo models are strictly p110δ-dependent and free from off-target kinase interference .

Isoform Selectivity Profile for Assay Reproducibility

In biochemical screening, IC-87114 demonstrates an IC50 of 0.5 μM for PI3Kδ, >100 μM for PI3Kα, 75 μM for PI3Kβ, and 29 μM for PI3Kγ . In contrast, the pan-inhibitor LY294002 shows near-identical inhibition across isoforms (IC50 = 0.57 μM for δ, 0.5 μM for α, 0.97 μM for β) . This >58-fold selectivity for IC-87114 ensures that downstream readouts are not contaminated by α/β/γ pathway suppression.

Evidence DimensionFold-selectivity for PI3Kδ over other class I isoforms
Target Compound Data>58-fold selectivity (IC50 0.5 μM vs 29-100+ μM)
Comparator Or BaselineLY294002 (~1-fold selectivity, IC50 0.5-0.97 μM across all isoforms)
Quantified DifferenceIC-87114 provides a >58x wider selectivity window than LY294002.
ConditionsCell-free kinase activity assays

Enables the precise isolation of p110δ-mediated pathways in multi-isoform environments, preventing false-positive efficacy readouts in drug screening.

Off-Target Kinase Avoidance for Purity-Linked Usability

IC-87114 maintains strict target fidelity with no significant inhibition of DNA-PK, mTOR, or other PIK-related kinases at standard working concentrations up to 10 μM . Conversely, LY294002 reversibly binds and inhibits DNA-PK (IC50 = 1.4 μM) and CK2 (IC50 = 98 nM) , which frequently induces unintended apoptosis and DNA-repair disruptions in cellular models.

Evidence DimensionOff-target inhibition of DNA-PK and CK2
Target Compound DataNo significant inhibition at ≤10 μM
Comparator Or BaselineLY294002 (IC50 = 1.4 μM for DNA-PK; 98 nM for CK2)
Quantified DifferenceComplete avoidance of DNA-PK/CK2 inhibition by IC-87114 vs. potent nanomolar/low-micromolar off-target engagement by LY294002.
ConditionsIn vitro kinase profiling panels

Eliminates confounding variables related to DNA damage repair and non-specific apoptosis during prolonged cellular assays.

Mainstream Laboratory Workflow Fit: Cellular Assay Dosing Window

In whole-cell models, such as macrophages and neutrophils, IC-87114 selectively antagonizes PI3Kδ over a robust concentration range of 0.3 to 10 μM without engaging α/β/γ isoforms or causing cell death . Pan-PI3K inhibitors lack this functional dosing window, inducing off-target cytotoxicity and complete cellular motility arrest at comparable micromolar concentrations.

Evidence DimensionSafe working concentration range for selective cellular antagonism
Target Compound DataStable selectivity maintained from 0.3 μM to 10 μM
Comparator Or BaselinePan-inhibitors (narrow, highly toxic windows causing non-specific cell death at >1 μM)
Quantified DifferenceIC-87114 provides a >30-fold safe dosing window for cellular assays compared to the narrow toxicity threshold of pan-inhibitors.
ConditionsWhole-cell immune assays (e.g., TNF-α costimulation in macrophages)

Provides assay developers with a highly reproducible and stable dosing window for in vitro immune cell characterization.

Benchmark Control in High-Throughput Kinase Screening

Due to its established >58-fold selectivity profile, IC-87114 is procured as the definitive positive control in biochemical and cell-based screening assays to validate the selectivity of next-generation PI3Kδ clinical candidates (e.g., idelalisib analogs) against off-target isoforms[1].

Immunological Assay Standardization

IC-87114 is the required reference material for standardizing flow cytometry and chemotaxis workflows, allowing researchers to isolate p110δ-dependent leukocyte responses—such as fMLP-induced PIP3 generation and immune-complex-induced ROS release in neutrophils—without off-target kinase interference .

In Vivo Inflammatory Disease Modeling

Leveraging its wide 0.3 to 10 μM working range, IC-87114 is utilized as a reference standard in murine models of autoimmune diseases (e.g., asthma, epidermolysis bullosa acquisita) to establish the baseline requirement of PI3Kδ prior to advancing novel therapeutic compounds [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.16510826 Da

Monoisotopic Mass

397.16510826 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9HC746B1KF

Other CAS

371242-69-2

Wikipedia

Ic-87114

Dates

Last modified: 08-15-2023
1: Thappali SR, Varanasi KV, Veeraraghavan S, Vakkalanka SK, Mukkanti K. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. J Mass Spectrom. 2012 Dec;47(12):1612-9. doi: 10.1002/jms.3103. PubMed PMID: 23280750.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharsky JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2012 Dec 28. [Epub ahead of print] PubMed PMID: 23275335.
3: Durand CA, Richer MJ, Brenker K, Graves M, Shanina I, Choi K, Horwitz MS, Puri KD, Gold MR. Selective pharmacological inhibition of phosphoinositide 3-kinase p110delta opposes the progression of autoimmune diabetes in non-obese diabetic (NOD) mice. Autoimmunity. 2013 Feb;46(1):62-73. doi: 10.3109/08916934.2012.732130. PubMed PMID: 23039284.
4: Cain RJ, Vanhaesebroeck B, Ridley AJ. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration. Int J Biochem Cell Biol. 2012 Nov;44(11):1929-36. doi: 10.1016/j.biocel.2012.07.009. Epub 2012 Jul 17. PubMed PMID: 22814170.
5: Rico B. Finding a druggable target for schizophrenia. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):11902-3. doi: 10.1073/pnas.1209389109. Epub 2012 Jul 9. PubMed PMID: 22778429; PubMed Central PMCID: PMC3409780.
6: Law AJ, Wang Y, Sei Y, O'Donnell P, Piantadosi P, Papaleo F, Straub RE, Huang W, Thomas CJ, Vakkalanka R, Besterman AD, Lipska BK, Hyde TM, Harrison PJ, Kleinman JE, Weinberger DR. Neuregulin 1-ErbB4-PI3K signaling in schizophrenia and phosphoinositide 3-kinase-p110δ inhibition as a potential therapeutic strategy. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):12165-70. doi: 10.1073/pnas.1206118109. Epub 2012 Jun 11. PubMed PMID: 22689948; PubMed Central PMCID: PMC3409795.
7: Ying H, Fu H, Rose ML, McCormack AM, Sarathchandra P, Okkenhaug K, Marelli-Berg FM. Genetic or pharmaceutical blockade of phosphoinositide 3-kinase p110δ prevents chronic rejection of heart allografts. PLoS One. 2012;7(3):e32892. doi: 10.1371/journal.pone.0032892. Epub 2012 Mar 30. PubMed PMID: 22479345; PubMed Central PMCID: PMC3316549.
8: Kang BN, Ha SG, Ge XN, Reza Hosseinkhani M, Bahaie NS, Greenberg Y, Blumenthal MN, Puri KD, Rao SP, Sriramarao P. The p110δ subunit of PI3K regulates bone marrow-derived eosinophil trafficking and airway eosinophilia in allergen-challenged mice. Am J Physiol Lung Cell Mol Physiol. 2012 Jun 1;302(11):L1179-91. doi: 10.1152/ajplung.00005.2012. Epub 2012 Mar 16. PubMed PMID: 22427531; PubMed Central PMCID: PMC3379039.
9: Tzenaki N, Andreou M, Stratigi K, Vergetaki A, Makrigiannakis A, Vanhaesebroeck B, Papakonstanti EA. High levels of p110δ PI3K expression in solid tumor cells suppress PTEN activity, generating cellular sensitivity to p110δ inhibitors through PTEN activation. FASEB J. 2012 Jun;26(6):2498-508. doi: 10.1096/fj.11-198192. Epub 2012 Mar 5. PubMed PMID: 22391131.
10: Goodwin CB, Yang Z, Yin F, Yu M, Chan RJ. Genetic disruption of the PI3K regulatory subunits, p85α, p55α, and p50α, normalizes mutant PTPN11-induced hypersensitivity to GM-CSF. Haematologica. 2012 Jul;97(7):1042-7. doi: 10.3324/haematol.2011.046896. Epub 2012 Feb 7. PubMed PMID: 22315502; PubMed Central PMCID: PMC3396676.

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